molecular formula C15H10O2S B6355148 4-[Benzo(B)thiophen-2-YL]benzoic acid CAS No. 19437-87-7

4-[Benzo(B)thiophen-2-YL]benzoic acid

Cat. No.: B6355148
CAS No.: 19437-87-7
M. Wt: 254.31 g/mol
InChI Key: FYAQJZUNCVRASO-UHFFFAOYSA-N
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Description

4-[Benzo(B)thiophen-2-YL]benzoic acid is a heterocyclic aromatic compound that contains both a benzene ring and a thiophene ring. The presence of these rings makes it a versatile compound with various applications in scientific research and industry. The compound is known for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(B)thiophen-2-YL]benzoic acid typically involves the coupling of a thiophene derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-iodobenzoic acid with 2-thiopheneboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out in a solvent mixture of toluene, ethanol, and water under nitrogen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(B)thiophen-2-YL]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

4-[Benzo(B)thiophen-2-YL]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Benzo(B)thiophen-2-YL]benzoic acid involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, leading to inhibition of enzymes or modulation of receptor activity. The benzene ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Benzo(B)thiophen-2-YL]benzoic acid is unique due to the presence of both a benzene ring and a thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(17)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)18-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAQJZUNCVRASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302409
Record name 4-Benzo[b]thien-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19437-87-7
Record name 4-Benzo[b]thien-2-ylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19437-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzo[b]thien-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous 5 N sodium hydroxide solution (0.28 mL, 1.40 mmol) was added to a methanol (2.3 mL) solution of methyl 4-(benzo[b]thiophen-2-yl)benzoate (124 mg, 0.462 mmol), and refluxed for 3 hours. After left cooled, 5 N hydrochloric acid (0.28 mL, 1.40 mmol) was added to the reaction mixture, and concentrated under reduced pressure. 20% methanol/THF was added to the residue, the mixture was filtered, and the filtrate was concentrated under reduced pressure. Diethyl ether was added to the residue, the insoluble matter was taken out through filtration, and dried to obtain the title compound as a pale yellow solid.
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two

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